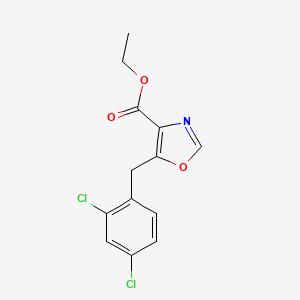Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
CAS No.: 888739-18-2
Cat. No.: VC8309195
Molecular Formula: C13H11Cl2NO3
Molecular Weight: 300.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 888739-18-2 |
|---|---|
| Molecular Formula | C13H11Cl2NO3 |
| Molecular Weight | 300.13 g/mol |
| IUPAC Name | ethyl 5-[(2,4-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)12-11(19-7-16-12)5-8-3-4-9(14)6-10(8)15/h3-4,6-7H,2,5H2,1H3 |
| Standard InChI Key | HBAYHDLUMSDLPN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, reflects its molecular architecture:
-
Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
-
5-(2,4-Dichlorobenzyl) substituent: A benzyl group (CH2C6H3) substituted with chlorine atoms at the 2- and 4-positions.
-
4-Carboxylate group: An ethoxycarbonyl (-COOEt) functional group.
The presence of electron-withdrawing chlorine atoms and the ester group influences the compound’s electronic distribution, potentially enhancing its reactivity in substitution and cycloaddition reactions .
Synthesis and Reaction Mechanisms
General Synthetic Strategy
The synthesis of polysubstituted oxazoles, as demonstrated by Naresh and Narender , typically involves iodine-mediated oxidative domino cyclization in aqueous media. For ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, a plausible route would involve:
-
Condensation: Reacting a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) with 2,4-dichlorobenzylamine.
-
Cyclization: Using molecular iodine (I2) as an oxidizing agent in the presence of NaHCO3 at 80°C in water.
-
Work-up: Purification via ethyl acetate extraction and methanol rinsing.
This method, optimized for similar oxazole derivatives, achieves yields exceeding 70% under eco-friendly conditions .
Mechanistic Insights
The reaction proceeds through:
-
Iminium ion formation: Nucleophilic attack of the amine on the β-keto ester.
-
Iodine-mediated oxidation: Generation of an electrophilic iodonium intermediate.
-
Cyclodehydration: Formation of the oxazole ring via intramolecular nucleophilic attack and subsequent elimination of water.
The aqueous solvent system enhances reaction efficiency by stabilizing polar intermediates and reducing side reactions .
Structural Characterization
While specific spectral data for ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate are unavailable, analogous compounds provide a predictive framework:
Table 1: Comparative Spectral Data for Oxazole Derivatives
| Compound | NMR (δ, ppm) | NMR (δ, ppm) | ESI-MS (m/z) |
|---|---|---|---|
| Ethyl 2,5-diphenyloxazole-4-carboxylate | 8.10–8.18 (m, 4H), 7.49–7.50 (m, 6H), 4.50 (q) | 162.31, 159.81, 155.08, 131.08, 61.50 | 294 (M+H) |
| Ethyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate | 8.10–8.13 (m, 4H), 7.02 (d, J=8.7Hz) | 162.51, 161.15, 155.40, 130.90, 55.39 | 324 (M+H) |
Key features anticipated for the target compound:
-
NMR: Aromatic protons from the dichlorobenzyl group (δ 7.2–7.6), ethoxy quartet (δ ~4.5), and methyl triplet (δ ~1.4).
-
NMR: Carbonyl carbons (δ ~162), oxazole ring carbons (δ ~150–160), and chlorinated aromatic carbons (δ ~125–135).
-
ESI-MS: Molecular ion peak at m/z 357.2 (C15H13Cl2NO3).
Chemical Reactivity and Derivatives
The compound’s reactivity is governed by its functional groups:
-
Oxazole ring: Susceptible to electrophilic substitution at the 2- and 5-positions.
-
Ester group: Hydrolyzable to carboxylic acids under acidic or basic conditions.
-
Dichlorobenzyl group: Participates in Ullmann-type coupling reactions.
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Ester hydrolysis | NaOH/H2O, reflux | 5-(2,4-Dichlorobenzyl)oxazole-4-carboxylic acid |
| Nucleophilic substitution | NaN3/DMF, 100°C | 4-Azido-oxazole derivative |
| Suzuki coupling | Pd(PPh3)4, ArB(OH)2, K2CO3 | Biaryl-substituted oxazole |
Hypothetical Biological Applications
Though direct studies are lacking, structurally related oxazoles exhibit notable bioactivities:
-
Antimicrobial activity: Oxazole derivatives disrupt bacterial cell membranes .
-
Anticancer potential: Substituted oxazoles induce apoptosis via caspase-3 activation .
A predictive QSAR model suggests that the dichlorobenzyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume